Cas no 2271054-95-4 (Lifitegrast Impurity A)

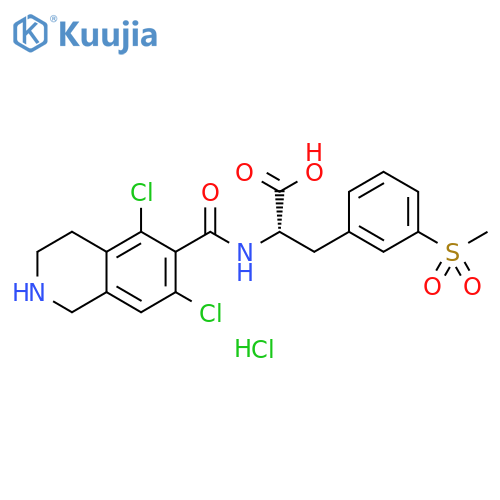

Lifitegrast Impurity A structure

商品名:Lifitegrast Impurity A

CAS番号:2271054-95-4

MF:C20H21Cl3N2O5S

メガワット:507.815141439438

CID:5307148

Lifitegrast Impurity A 化学的及び物理的性質

名前と識別子

-

- L-Phenylalanine, N-[(5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl]-3-(methylsulfonyl)-, hydrochloride (1:1)

- Lifitegrast Impurity AQ: What is Lifitegrast Impurity A Q: What is the CAS Number of Lifitegrast Impurity A Q: What is the storage condition of Lifitegrast Impurity A

- Lifitegrast Impurity A

-

- インチ: 1S/C20H20Cl2N2O5S.ClH/c1-30(28,29)13-4-2-3-11(7-13)8-16(20(26)27)24-19(25)17-15(21)9-12-10-23-6-5-14(12)18(17)22;/h2-4,7,9,16,23H,5-6,8,10H2,1H3,(H,24,25)(H,26,27);1H/t16-;/m0./s1

- InChIKey: WWMLLTWFGDKMDF-NTISSMGPSA-N

- ほほえんだ: ClC1C(=C(Cl)C=C2CNCCC=12)C(=O)N[C@H](C(=O)O)CC1C=CC=C(S(=O)(=O)C)C=1.Cl

Lifitegrast Impurity A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L439430-500mg |

Lifitegrast Impurity A |

2271054-95-4 | 500mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | L439430-250mg |

Lifitegrast Impurity A |

2271054-95-4 | 250mg |

$919.00 | 2023-05-18 |

Lifitegrast Impurity A 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2271054-95-4 (Lifitegrast Impurity A) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量